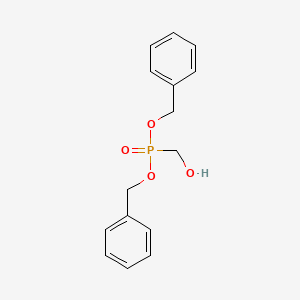
Dibenzyl (hydroxymethyl)phosphonate
Descripción general
Descripción
Dibenzyl (hydroxymethyl)phosphonate is an organophosphorus compound with the molecular formula C14H15O3P It is a phosphonate ester, characterized by the presence of a phosphorus atom bonded to two benzyl groups and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibenzyl (hydroxymethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of benzyl halides with dialkyl phosphites in the presence of a base such as potassium carbonate (K2CO3) and a catalyst like potassium iodide (KI). The reaction is typically carried out in a benign solvent such as polyethylene glycol (PEG-400) at room temperature, achieving high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzyl (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Hydrolysis: Conversion to phosphonic acids in the presence of water and a catalyst.
Substitution: Reaction with nucleophiles to form substituted phosphonates.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or molecular iodine (I2) under mild conditions.
Hydrolysis: Catalysts like trifluoromethanesulfonic acid (TfOH) in toluene at elevated temperatures.
Substitution: Bases like potassium carbonate (K2CO3) and catalysts such as copper(I) oxide (Cu2O) in solvents like acetonitrile.
Major Products
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids.
Substitution: Substituted phosphonates.
Aplicaciones Científicas De Investigación
Dibenzyl (hydroxymethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: Acts as a precursor for the synthesis of biologically active phosphonates and phosphonic acids.
Medicine: Potential use in the development of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of dibenzyl (hydroxymethyl)phosphonate involves its interaction with molecular targets through the formation of C-P bonds. These interactions can modulate biological pathways, such as enzyme inhibition or activation. The compound’s phosphonate group can mimic phosphate esters, allowing it to interfere with phosphate-dependent processes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzyl phosphite
- Diethyl phosphite
- Dimethyl phosphite
- Diphenyl phosphite
Uniqueness
Dibenzyl (hydroxymethyl)phosphonate is unique due to its specific structure, which includes both benzyl and hydroxymethyl groups. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity in certain reactions. Additionally, its ability to form stable C-P bonds makes it valuable in various synthetic and industrial applications .
Propiedades
IUPAC Name |
bis(phenylmethoxy)phosphorylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O4P/c16-13-20(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLFKHXFSWUHDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555557 | |
| Record name | Dibenzyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114790-35-1 | |
| Record name | Dibenzyl (hydroxymethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

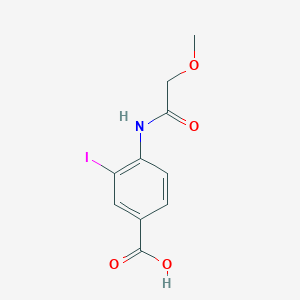
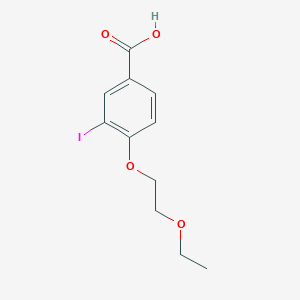
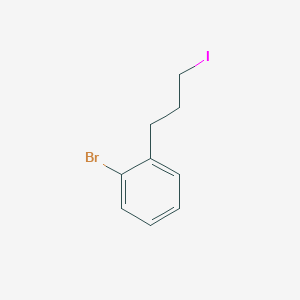
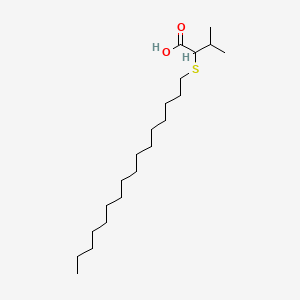

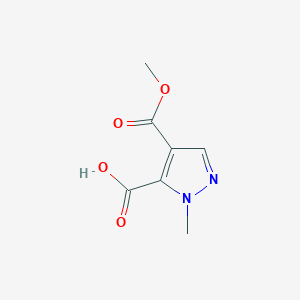
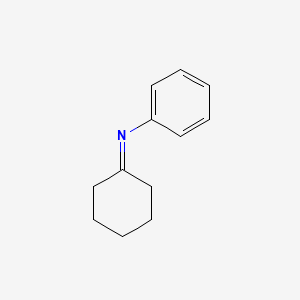
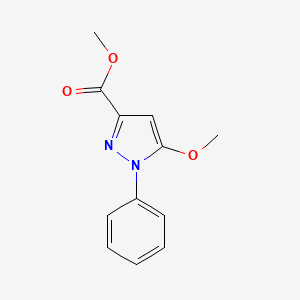
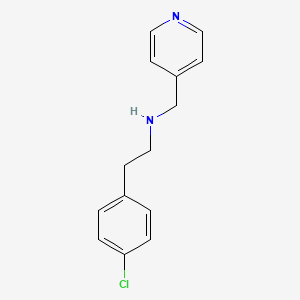

![Benzene, 1,1',1''-[[(11-bromoundecyl)oxy]methylidyne]tris-](/img/structure/B3045765.png)


